N-(3-cyanophenyl)-2-ethoxybenzamide
Description
N-(3-Cyanophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and a 3-cyanophenyl group attached via an amide linkage. The compound’s structural features suggest applications in enzyme modulation, particularly in histone acetyltransferase (HAT) or HIV-1 RNase H/integrase (IN) inhibition, as inferred from related analogs .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(10-13)11-17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
DAUODLHYAKGLSY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Substituent Position and Activity: Meta vs. Para Substitution: The 3-cyanophenyl group in N-(3-cyanophenyl)-2-ethoxybenzamide shows reduced dual RNase H/IN inhibition compared to para-substituted analogs (e.g., compound 79, IC50 = 1.77 µM). However, combining meta-cyano with heterocyclic groups (e.g., pyrimidine in compound 82) restores efficacy, highlighting the importance of auxiliary functional groups . Electron-Withdrawing Groups: The -CN group’s electron-withdrawing nature may enhance binding to enzyme active sites but requires optimal positioning. For example, CTB’s -CF3 and -Cl groups at para/meta positions synergize with ethoxy to activate p300 HAT, whereas the cyano group alone may lack sufficient polarity for similar effects .
Role of Hydrophobic Moieties: The ethoxy group in this compound likely contributes to hydrophobic interactions, akin to CTB’s ethoxy moiety, which forms critical H-bonds with p300’s Leu1398 . Long alkyl chains (e.g., pentadecyl in CTPB) reduce binding affinity by steric hindrance, underscoring the need for balanced hydrophobicity .
Biological Selectivity: Meta-substituted 3-cyanophenyl analogs exhibit higher selectivity for RNase H over IN compared to para-substituted derivatives, suggesting positional tuning for target-specific drug design .
Physicochemical and Crystallographic Data
- N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (a structurally related compound) crystallizes in the monoclinic P21/n space group with unit cell parameters a = 10.5010 Å, b = 7.4320 Å, c = 18.1890 Å, and β = 97.450° . These data suggest that substituents like -CF3 and -CN influence packing efficiency and intermolecular interactions.
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